Moderate, Well-Characterized Cytotoxicity in MCF-7 Breast Cancer Cells Distinguishes Muricatacin from Ultra-Potent but Toxic Bis-THF Acetogenins
Muricatacin displays a specific, moderate cytotoxic profile against the MCF-7 human breast adenocarcinoma cell line with an ED₅₀ of 9.8 μg/mL [1]. This level of activity is significantly lower than that of more complex bis-THF acetogenins like bullatacin, which can exhibit ED₅₀ values as low as 10⁻¹²–10⁻¹⁵ μg/mL in susceptible cell lines [2], a potency often associated with in vivo toxicity [3]. In contrast, muricatacin's more measured potency allows for detailed investigation of specific anti-proliferative mechanisms, such as cell cycle arrest and autophagy, which may be obscured by the rapid, non-specific cytotoxicity of more potent analogues [4].
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | ED₅₀ = 9.8 μg/mL |
| Comparator Or Baseline | Bullatacin: ED₅₀ as low as 10⁻¹²–10⁻¹⁵ μg/mL in highly susceptible cell lines; no direct MCF-7 data available in this dataset but class potency is known to be exceptionally high. |
| Quantified Difference | Muricatacin is approximately 10⁹-fold less potent than bullatacin's extreme lower limit. |
| Conditions | In vitro cytotoxicity assay (MTT-based), 72 h exposure |
Why This Matters
For researchers studying mechanisms of action (e.g., cell cycle regulation), muricatacin's moderate, non-lethal potency prevents experimental outcomes from being confounded by rapid, non-specific cell death, a common issue with ultra-potent bis-THF acetogenins.
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